molecular formula C7H8N2O B15295280 4-Amino-5-methylnicotinaldehyde

4-Amino-5-methylnicotinaldehyde

Cat. No.: B15295280
M. Wt: 136.15 g/mol
InChI Key: QPVWUPRYYFCYHK-UHFFFAOYSA-N
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Description

4-Amino-5-methylnicotinaldehyde is an organic compound with the molecular formula C7H8N2O It is a derivative of nicotinaldehyde, characterized by the presence of an amino group at the 4-position and a methyl group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methylnicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 4-amino-5-methylpyridine with formylating agents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 2-position . Another method involves the oxidation of 4-amino-5-methylpyridine using oxidizing agents like manganese dioxide (MnO2) to form the desired aldehyde .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency. Common industrial methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methylnicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Acylating Agents: Acyl chlorides, sulfonyl chlorides

Major Products Formed

    Oxidation: 4-Amino-5-methylnicotinic acid

    Reduction: 4-Amino-5-methyl-2-pyridinemethanol

    Substitution: Various amides and sulfonamides

Mechanism of Action

The mechanism of action of 4-Amino-5-methylnicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic processes . The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-methylnicotinaldehyde is unique due to the specific positioning of the amino and methyl groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable in the synthesis of specialized compounds and in studying specific biochemical pathways .

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

4-amino-5-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C7H8N2O/c1-5-2-9-3-6(4-10)7(5)8/h2-4H,1H3,(H2,8,9)

InChI Key

QPVWUPRYYFCYHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1N)C=O

Origin of Product

United States

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